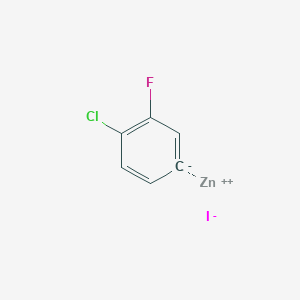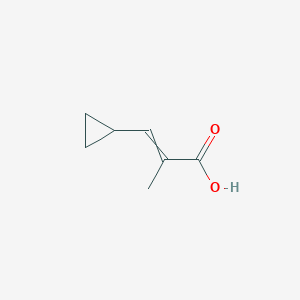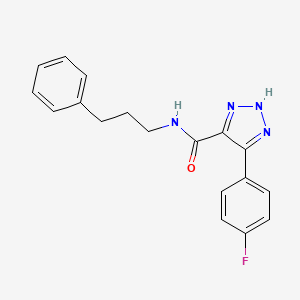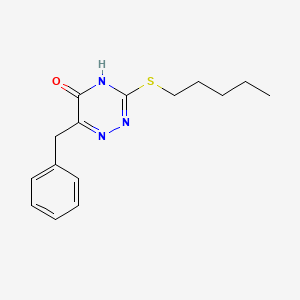
Zinc,(4-chloro-3-fluorophenyl)iodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc,(4-chloro-3-fluorophenyl)iodo- is a chemical compound with the molecular formula C6H3ClFZnIThis compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and material science .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Zinc,(4-chloro-3-fluorophenyl)iodo- typically involves the reaction of 4-chloro-3-fluoroiodobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The resulting product is a solution of 4-chloro-3-fluorophenylzinc iodide in THF .
Industrial Production Methods
Industrial production methods for Zinc,(4-chloro-3-fluorophenyl)iodo- are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Zinc,(4-chloro-3-fluorophenyl)iodo- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, amines, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product is a biaryl compound formed by the coupling of the arylzinc iodide with a boronic acid .
科学研究应用
Zinc,(4-chloro-3-fluorophenyl)iodo- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Material Science: It is used in the synthesis of complex organic molecules and materials with specific properties.
Biology and Medicine: While its direct applications in biology and medicine are limited, it can be used in the synthesis of biologically active compounds and pharmaceuticals.
作用机制
The mechanism of action of Zinc,(4-chloro-3-fluorophenyl)iodo- in chemical reactions involves the transfer of the aryl group from the zinc atom to another molecule. In cross-coupling reactions, this transfer is facilitated by a palladium catalyst, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the final product .
相似化合物的比较
Similar Compounds
- 4-Chlorophenylzinc iodide
- 3-Fluorophenylzinc iodide
- 4-Bromo-3-fluorophenylzinc iodide
Uniqueness
Zinc,(4-chloro-3-fluorophenyl)iodo- is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in chemical reactions, making it a valuable reagent in organic synthesis .
属性
分子式 |
C6H3ClFIZn |
|---|---|
分子量 |
321.8 g/mol |
IUPAC 名称 |
zinc;1-chloro-2-fluorobenzene-4-ide;iodide |
InChI |
InChI=1S/C6H3ClF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 |
InChI 键 |
HGHUUGDDALXKID-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=C(C=[C-]1)F)Cl.[Zn+2].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[7-chloro-6-methyl-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14100865.png)

![1-hydroxy-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]isoquinoline-4-carboxamide](/img/structure/B14100876.png)
![Methyl 4-[7-fluoro-2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14100880.png)

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)propanamide](/img/structure/B14100894.png)

![2-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol](/img/structure/B14100902.png)

![8-(3-methoxyphenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14100929.png)
![1-(4-Ethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100937.png)
![6-(4-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14100938.png)
![N-(3,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B14100952.png)
![Isopropyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)acetate](/img/structure/B14100960.png)
